molecular formula C9H13N3O2S B1527492 4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine CAS No. 1247138-05-1

4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine

Cat. No.: B1527492
CAS No.: 1247138-05-1
M. Wt: 227.29 g/mol
InChI Key: LFBWBOXXVFBYQL-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine is an organic compound characterized by a pyridine ring substituted at the 2-position with an amino group and at the 4-position with a pyrrolidine-1-sulfonyl group. This compound's unique structure imparts specific chemical properties that make it interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes can be employed to prepare 4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine, but a common approach involves the following steps:

  • Formation of the Pyridine Ring: The precursor pyridine compound is synthesized or obtained.

  • Sulfonylation Reaction: Pyrrolidine is reacted with a sulfonyl chloride derivative to introduce the pyrrolidine-1-sulfonyl group.

  • Amination Reaction: The final step involves introducing an amino group at the 2-position of the pyridine ring through nucleophilic substitution.

Reaction conditions for these steps typically involve specific temperatures, solvents, and catalysts that optimize the yield and purity of the final product.

Industrial Production Methods

While the above synthetic method may be scaled up for industrial production, optimizations are necessary for large-scale manufacturing, including continuous flow processes and advanced purification techniques to ensure consistent product quality and reduce production costs.

Chemical Reactions Analysis

4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine undergoes various chemical reactions:

Types of Reactions

  • Oxidation: Can be oxidized under specific conditions to form corresponding sulfonic acids or sulfoxides.

  • Reduction: May undergo reduction reactions to form different amine derivatives.

  • Substitution: Nucleophilic and electrophilic substitution reactions on the pyridine ring and sulfonyl group.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Hydrogen gas in the presence of palladium catalysts.

  • Substitution: Halogenation or nitration reactions using halogenating agents and nitrating mixtures.

Major Products Formed

The major products formed depend on the type of reaction but can include sulfonic acids, sulfoxides, and various substituted pyridine derivatives.

Scientific Research Applications

4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis for creating complex molecules.

  • Biology: Investigated for its potential as a biochemical probe to study enzyme functions or as a ligand in binding studies.

  • Medicine: Explored for its potential therapeutic properties, such as enzyme inhibitors or modulators.

  • Industry: Utilized in material science for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action for this compound often involves interactions with specific molecular targets:

  • Molecular Targets: May interact with enzymes, receptors, or other proteins, affecting their activity.

  • Pathways Involved: The exact pathways depend on the specific application but can include modulation of enzymatic activity or inhibition of specific biochemical processes.

Comparison with Similar Compounds

4-(Pyrrolidine-1-sulfonyl)pyridin-2-amine can be compared with other sulfonyl-substituted pyridine derivatives:

  • Unique Features: The presence of both a sulfonyl and an amino group provides distinctive electronic and steric properties.

  • Similar Compounds: Examples include 4-(methylsulfonyl)pyridin-2-amine, 4-(ethylsulfonyl)pyridin-2-amine, and other pyridine derivatives with various sulfonyl group substitutions.

This unique combination of features differentiates it from similar compounds, making it a valuable molecule for specialized scientific studies.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c10-9-7-8(3-4-11-9)15(13,14)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBWBOXXVFBYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247138-05-1
Record name 4-(pyrrolidine-1-sulfonyl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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